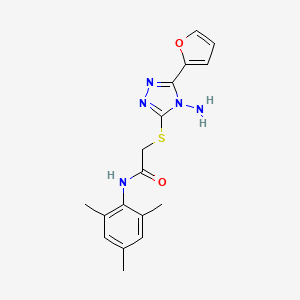
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a derivative of 2-aminothiazole . It is a potential biologically active substance that has been synthesized for the purpose of evaluating its anti-exudative activity .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures were obtained .Molecular Structure Analysis
The molecular structure of this compound is based on the 2-aminothiazole scaffold, which is a characteristic structure in drug development . This nucleus is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides results in the formation of the compound .Physical and Chemical Properties Analysis
The compound is a white or light yellow crystalline substance with clear melting temperatures . Further physical and chemical properties are not specified in the available literature.Scientific Research Applications
Applications in Energetic Materials Synthesis
Research has delved into synthesizing compounds with a focus on enhancing the performance and stability of energetic materials. For instance, compounds based on 1,2,4-oxadiazole and 1,2,4-triazole rings, similar in structure to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide, have been synthesized and characterized for their thermal stability and detonation performance. These materials have shown to be insensitive to impact and friction, indicating potential superior performance to traditional explosives like TNT (Yu et al., 2017).
Synthesis of Furan-2-ylacetamides
Another research avenue explores the synthesis of 2-furan-2-ylacetamides via palladium-catalyzed oxidative aminocarbonylation. This method provides a convenient route to furanacetamide derivatives, showcasing the versatility of furan compounds in chemical synthesis (Gabriele et al., 2006).
Anti-exudative Activity of Pyrolin Derivatives
Research targeting the synthesis of new potentially bioactive compounds has led to the creation of pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. These derivatives have been investigated for their anti-exudative properties, with several compounds outperforming reference drugs in experimental models. This indicates their promise for future pharmacological implementations as anti-inflammatory or anti-exudative agents (Chalenko et al., 2019).
Interaction with DNA
Furan derivatives have also been studied for their ability to interact with DNA, with research demonstrating that compounds like 2,5-bis(4-guanylphenyl)furan show increased DNA-binding affinity compared to other drugs. This provides insights into the design of more effective minor groove binding drugs, potentially enhancing the efficacy of antimicrobial or antitrypanosomal treatments (Laughton et al., 1995).
Structural and Thermal Behavior Analysis
Further research investigates the structural and thermal behavior of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione and its interaction products, highlighting the compound's stability and potential applications in various chemical processes (Ivolgina et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have shown a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that similar compounds have shown anti-exudative activity . This suggests that the compound might interact with its targets to modulate inflammatory responses.
Biochemical Pathways
The anti-exudative activity suggests that it might influence pathways related to inflammation and immune response .
Pharmacokinetics
The compound’s solubility in water but insolubility in organic solvents might influence its bioavailability and distribution.
Result of Action
The compound has shown anti-exudative activity in a model of formalin edema in rats . This suggests that it might have potential therapeutic effects in conditions associated with inflammation and edema.
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10-7-11(2)15(12(3)8-10)19-14(23)9-25-17-21-20-16(22(17)18)13-5-4-6-24-13/h4-8H,9,18H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOGWWXTUJMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)
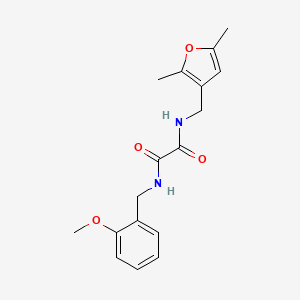
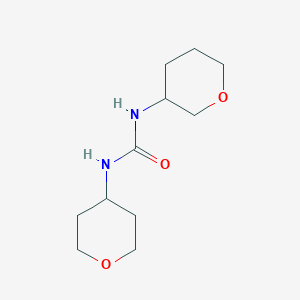
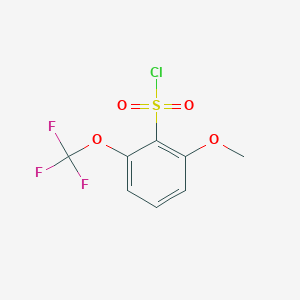
![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
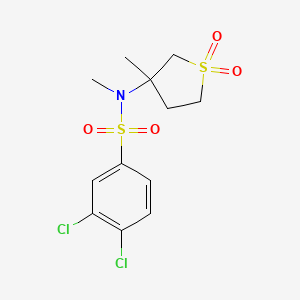
![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)
![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)
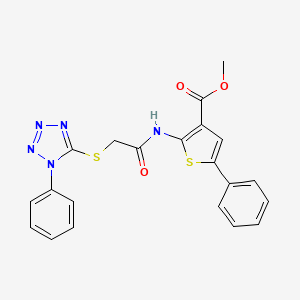

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)
